(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone
Description
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE is a complex organic compound that features both isoquinoline and indole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(1-methylindol-4-yl)methanone |
InChI |
InChI=1S/C19H24N2O2/c1-20-11-8-15-16(6-4-7-17(15)20)18(22)21-12-10-19(23)9-3-2-5-14(19)13-21/h4,6-8,11,14,23H,2-3,5,9-10,12-13H2,1H3 |
InChI Key |
URWJCGCNIGCCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Formation of the Indole Moiety: The Fischer indole synthesis is a potential method, involving the reaction of phenylhydrazine with a ketone.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and indole structures, possibly through a condensation reaction using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize cost. This could involve:
Flow Chemistry: Continuous flow reactors can be used to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Green Chemistry: Utilizing environmentally friendly solvents and reagents to reduce the ecological footprint.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the indole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving strong nucleophiles like NaNH₂ (Sodium amide) or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Signal Transduction: Investigating its role in cellular signaling pathways.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Modulation: Modulating intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE: Similar in structure but with different functional groups.
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE: Another compound with a similar core structure but different substituents.
Uniqueness
Structural Features: Unique combination of isoquinoline and indole moieties.
Functional Groups: Specific functional groups that confer unique chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
